Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate
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Overview
Description
Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is a chemical compound with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a benzoate ester linked to a hydroxy-methoxybenzylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzene ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: Research into potential therapeutic uses, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar structure but lacks the hydroxy-methoxybenzyl group.
Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate: Similar but with a methyl ester instead of a butyl ester.
Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate: Similar but with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is unique due to its specific ester group and the presence of both hydroxy and methoxy substituents on the benzylamino moiety. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
butyl 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-4-12-24-19(22)14-8-10-16(11-9-14)20-13-15-6-5-7-17(23-2)18(15)21/h5-11,20-21H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJJSNNZHYBHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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